Butyl 3,4-dichlorobenzoate
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Overview
Description
Butyl 3,4-dichlorobenzoate is an organic compound with the molecular formula C11H12Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3,4-dichlorobenzoic acid+butanolH2SO4butyl 3,4-dichlorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed
Oxidation: 3,4-dichlorobenzoic acid.
Reduction: Butyl 3,4-dichlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of butyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester group can also undergo hydrolysis to release 3,4-dichlorobenzoic acid, which may contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2,4-dichlorobenzoate
- Butyl 3,5-dichlorobenzoate
- Butyl 4-chlorobenzoate
Uniqueness
Butyl 3,4-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets. This positional specificity can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
13050-59-4 |
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Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
butyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
UCRKKARYPUKFGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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